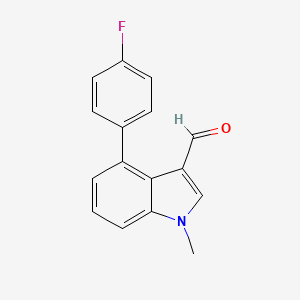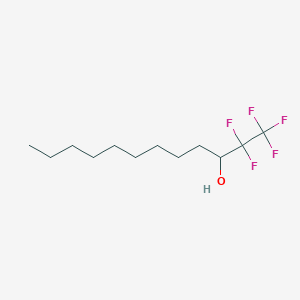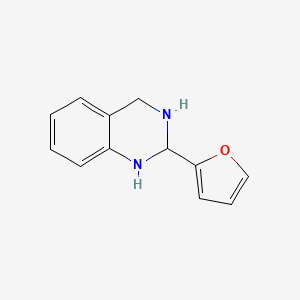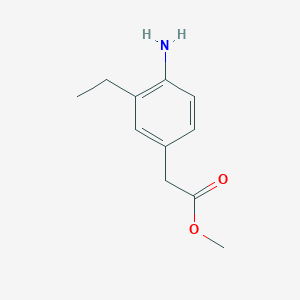
1,3-Dihydroisoindol-2-yl-(4-hydroxy-3-propan-2-ylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroisoindol-2-yl-(4-hydroxy-3-propan-2-ylphenyl)methanone is an organic compound with a complex structure that includes both hydroxy and ketone functional groups. This compound is known for its redox properties and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroisoindol-2-yl-(4-hydroxy-3-propan-2-ylphenyl)methanone can be achieved through various methods. One common approach involves the use of isoindole, p-nitrophenol, piperidine, and diethyl malonate as starting materials. The reaction typically proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective synthesis of this compound. Safety measures, such as the use of protective equipment and proper ventilation, are essential during the synthesis process .
化学反応の分析
Types of Reactions
1,3-Dihydroisoindol-2-yl-(4-hydroxy-3-propan-2-ylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学的研究の応用
1,3-Dihydroisoindol-2-yl-(4-hydroxy-3-propan-2-ylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 1,3-Dihydroisoindol-2-yl-(4-hydroxy-3-propan-2-ylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and affect cellular signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
- 3-(4-hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
- Indole derivatives
Uniqueness
1,3-Dihydroisoindol-2-yl-(4-hydroxy-3-propan-2-ylphenyl)methanone is unique due to its specific structural features and reactivity.
特性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
1,3-dihydroisoindol-2-yl-(4-hydroxy-3-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C18H19NO2/c1-12(2)16-9-13(7-8-17(16)20)18(21)19-10-14-5-3-4-6-15(14)11-19/h3-9,12,20H,10-11H2,1-2H3 |
InChIキー |
MEPNUQXOYQXDBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)N2CC3=CC=CC=C3C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)




![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)

![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)



![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)


